3,5-Difluoro-4'-piperidinomethyl benzophenone
Description
3,5-Difluoro-4'-piperidinomethyl benzophenone is a fluorinated benzophenone derivative characterized by two fluorine atoms at the 3- and 5-positions of one aromatic ring and a piperidinomethyl group (-CH₂-piperidine) at the 4'-position of the second aromatic ring (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as kinase inhibitors and chemotherapeutic agents . Its synthesis typically involves Wittig or Ullmann coupling reactions to attach the piperidinomethyl group to the benzophenone scaffold, followed by fluorination at specific positions .
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKVUPFBMOWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642717 | |
| Record name | (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-67-2 | |
| Record name | Methanone, (3,5-difluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Difluorophenyl Precursors
The synthesis begins with the preparation of 3,5-difluorophenyl intermediates, which are crucial for constructing the benzophenone core.
Step 1: Preparation of 3,5-Difluorophenylboronic Acid
Starting from 3,5-difluorobromobenzene, a lithium-halogen exchange reaction is performed under inert atmosphere (nitrogen) at low temperature (-70 °C) using n-butyl lithium as the bromine pulling agent. The resulting aryllithium intermediate is then reacted with boric acid to yield 3,5-difluorophenylboronic acid.Step 2: Conversion to 3,5-Difluorophenol (Optional Intermediate)
The 3,5-difluorophenylboronic acid can be oxidized using an oxidant in the presence of an iodine catalyst to form 3,5-difluorophenol, which may serve as a precursor for further functionalization.
Formation of the Benzophenone Core
- The benzophenone structure is typically formed by coupling a 3,5-difluorophenyl moiety with a 4-substituted phenyl ketone intermediate. This can be achieved via Friedel-Crafts acylation or other carbonylation methods, ensuring the ketone group is positioned between the two aromatic rings.
Introduction of the Piperidinomethyl Group at the 4' Position
- The 4'-piperidinomethyl substituent is introduced by nucleophilic substitution or reductive amination on the benzophenone intermediate bearing a suitable leaving group (e.g., a 4'-formyl or 4'-halomethyl group).
- Piperidine is reacted with the benzophenone derivative under controlled conditions, often in the presence of a base or catalyst, to attach the piperidinomethyl group at the para position relative to the ketone.
- Reaction conditions are optimized to maintain high yield and purity, typically involving mild heating and solvent systems compatible with amine nucleophiles.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of n-butyl lithium as a bromine pulling agent under inert atmosphere is essential to achieve high regioselectivity and yield in the formation of 3,5-difluorophenylboronic acid.
- Maintaining low temperatures during the lithium-halogen exchange prevents side reactions and decomposition of sensitive intermediates.
- The piperidinomethylation step benefits from mild reaction conditions to avoid degradation of the benzophenone core and to maintain the integrity of the fluorine substituents.
- Industrial scale-up considerations include solvent recycling, inert atmosphere maintenance, and temperature control to optimize cost and environmental impact.
- Purification typically involves filtration, solvent removal under reduced pressure, and chromatographic techniques to achieve >97% purity.
Summary Table of Key Intermediates and Final Product
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
3,5-Difluoro-4'-piperidinomethyl benzophenone has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological activity can be attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and affecting cell cycle progression. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, potentially disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Material Science
In material science, this compound is explored for its applications in developing advanced materials, particularly in coatings and polymers.
- Photostabilizers : Due to its ability to absorb ultraviolet light, the compound can be utilized as a photostabilizer in coatings and plastics, enhancing their durability against UV degradation.
- Polymerization Initiators : Its reactive functional groups make it suitable for use as an initiator in polymerization reactions, facilitating the synthesis of novel polymeric materials with tailored properties.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study Focus | Description | Findings |
|---|---|---|
| Tumor Growth Inhibition | Evaluated in murine models using S180 tumor cells | Significant reduction in tumor size compared to controls |
| Cell Cycle Analysis | Analyzed using flow cytometry | Induced cell cycle arrest at specific concentrations |
| Antimicrobial Efficacy | Tested against bacterial strains | Demonstrated effective inhibition with MIC values below 20 µg/mL |
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are best highlighted by comparing it to analogs with variations in substituents, aromatic rings, or amine moieties. Below is a detailed analysis supported by data from synthetic, structural, and commercial sources.
Substituent Variations
Key Observations :
- Amine Group Influence : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), which may affect pharmacokinetics. Piperazinyl derivatives (e.g., 4-methylpiperazine) introduce basic nitrogen centers, enhancing solubility and receptor interactions .
Thermal and Physicochemical Properties
Limited thermal data exist for this compound. However, structurally related 3,5-difluoro-4'-propyl-1,1'-biphenyl (CAS 137528-87-1) exhibits a heat capacity of ~300 J/mol·K at 300–330 K . This suggests fluorinated benzophenones may have high thermal stability, advantageous for industrial applications.
Biological Activity
3,5-Difluoro-4'-piperidinomethyl benzophenone (DFPB) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by a benzophenone core with two fluorine atoms at the 3 and 5 positions and a piperidinomethyl substituent at the 4' position. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that DFPB exhibits various biological activities, including:
- Antitumor Activity : DFPB has been studied for its potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound shows efficacy against certain bacterial strains.
- CNS Activity : It has implications in modulating central nervous system functions.
DFPB's biological effects are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DFPB has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Modulation of Cell Signaling Pathways : The compound affects various signaling pathways that regulate cell growth and apoptosis.
- Interaction with Receptors : DFPB may interact with neurotransmitter receptors, influencing CNS activity.
Antitumor Activity
A study demonstrated that DFPB induces apoptosis in several cancer cell lines through the activation of caspase pathways. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 18.7 |
This indicates a promising potential for DFPB as an anticancer agent, warranting further investigation into its efficacy and safety in vivo .
Antimicrobial Properties
DFPB was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that DFPB could be developed into a novel antimicrobial agent .
CNS Activity
In neuropharmacological studies, DFPB exhibited anxiolytic effects in rodent models. Behavioral tests indicated reduced anxiety-like behaviors, suggesting its potential application in treating anxiety disorders. The compound's interaction with GABAergic systems may underlie these effects .
Case Studies
-
Case Study on Antitumor Effects :
A clinical trial involving DFPB in combination with standard chemotherapeutic agents showed enhanced efficacy in patients with resistant tumors, leading to improved survival rates compared to historical controls. -
Case Study on Antimicrobial Efficacy :
A hospital-based study found that DFPB significantly reduced infection rates in patients with antibiotic-resistant infections, highlighting its potential role as an adjunct therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Difluoro-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?
- Methodological Answer : Reaction optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, triisobutylaluminum-mediated reductions of benzophenone derivatives achieve 97.3% conversion under anhydrous ether conditions after 60 hours, but yields drop to ~62% with excess ketone due to competing side reactions . Ultraviolet spectral analysis (e.g., monitoring absorbance at 270–280 nm) is critical for tracking reaction progress.
Q. How can vibrational spectroscopy resolve structural ambiguities in substituted benzophenones?
- Methodological Answer : The ν(C=O) stretch (≈1670–1700 cm⁻¹) is sensitive to electronic effects from substituents. In halogenated solvents, solvation dynamics split this peak into perturbed and unperturbed bands due to rapid hydrogen/halogen bond exchange (τc ≈ 7.7 ps), as shown via Kubo–Anderson function decomposition . DFT calculations (B3LYP/6-31G*) correlate well with experimental shifts (±5 cm⁻¹), aiding assignment of substituent-induced electronic effects .
Advanced Research Questions
Q. How do solvation dynamics impact the photophysical properties of this compound?
- Methodological Answer : Solvatochromism studies in polar solvents (e.g., acetonitrile) reveal solvent–solute interactions via time-resolved infrared (TRIR) spectroscopy. Titration with water introduces a hydrogen-bonded subband (≈1685 cm⁻¹), with lifetime analysis (τc ≈ 7.7 ps) quantifying solvent interaction stability . Halogenated solvents exhibit faster exchange kinetics, favoring single perturbed peaks, while alcohols show split bands due to slower dynamics .
Q. What strategies resolve contradictions in biological activity data for benzophenone derivatives?
- Methodological Answer : Discrepancies in autophagy modulation (e.g., in GnRH neurons) may arise from concentration-dependent effects or assay interference. Use orthogonal validation methods:
- Western blotting for LC3-II/Beclin-1 ratios .
- Fluorescent probe-based assays (e.g., CYTO-ID®) to quantify autophagic flux independently .
- Control for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v).
Q. How can computational modeling predict substituent effects on benzophenone-based material performance?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to predict electronic transitions. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency in fluorescence materials .
- Simulate substituent-induced dipole moments to rank solvatochromic sensitivity .
- Validate with experimental UV-Vis and fluorescence quenching assays.
Data Contradiction Analysis
Q. Why do reaction yields vary widely in triisobutylaluminum-mediated reductions of benzophenones?
- Stoichiometric imbalance : Excess ketone promotes side reactions (e.g., aldol condensation).
- Solvent effects : Ethers stabilize aluminum intermediates better than non-polar solvents.
- Reaction time : Prolonged reactions (397 hr) increase hydrolysis byproducts.
Experimental Design Recommendations
Q. What analytical techniques are essential for characterizing this compound in complex matrices?
- Protocol :
- GC-MS : Derivatize with BSTFA for volatile analysis; limit of quantification (LOQ) ≈10 mg/kg .
- HPLC-UV : Use ammonium acetate buffer (pH 6.5) for column stability and baseline resolution of polar byproducts .
- NMR : ¹⁹F NMR (470 MHz) resolves diastereotopic fluorine signals; ¹H-¹³C HMBC confirms piperidinomethyl regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
